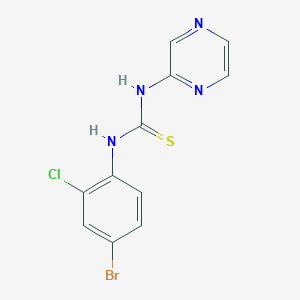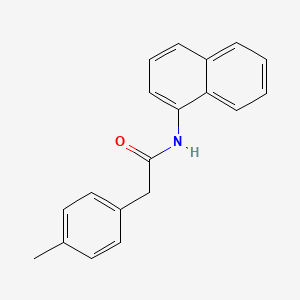
2-oxo-2-phenylethyl 3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-phenylethyl 3-phenylacrylate, also known as Cinnamyl acrylate, is an organic compound that is widely used in scientific research. It is a colorless liquid that has a sweet, floral scent. Cinnamyl acrylate is used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-oxo-2-phenylethyl 3-phenylacrylate acrylate is not fully understood. However, it is believed to act as a ligand for certain proteins and enzymes. It may also interact with cell membranes and affect their properties.
Biochemical and Physiological Effects:
2-oxo-2-phenylethyl 3-phenylacrylate acrylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
2-oxo-2-phenylethyl 3-phenylacrylate acrylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It is also relatively inexpensive compared to other compounds used in scientific research. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-oxo-2-phenylethyl 3-phenylacrylate acrylate in scientific research. One area of interest is the development of new drugs based on the structure of 2-oxo-2-phenylethyl 3-phenylacrylate acrylate. Another area of interest is the study of its effects on different cell types, such as cancer cells and stem cells. It may also be useful in the development of new materials, such as polymers and coatings. Finally, further research is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
In conclusion, 2-oxo-2-phenylethyl 3-phenylacrylate acrylate is a versatile compound that has many applications in scientific research. Its synthesis method is relatively simple, and it has several advantages for lab experiments. Its biochemical and physiological effects are still being studied, and there are many future directions for its use in various fields of research.
Méthodes De Synthèse
2-oxo-2-phenylethyl 3-phenylacrylate acrylate can be synthesized by the reaction of cinnamyl alcohol and acryloyl chloride in the presence of a catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The yield of the reaction is usually high, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
2-oxo-2-phenylethyl 3-phenylacrylate acrylate is used in various fields of scientific research. In organic chemistry, it is used as a starting material for the synthesis of other compounds. It is also used as a building block for the preparation of polymers and copolymers. In biochemistry, it is used as a probe to study enzyme kinetics and protein-ligand interactions. In pharmacology, it is used to study the mechanism of action of drugs and to develop new drugs.
Propriétés
IUPAC Name |
phenacyl (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-16(15-9-5-2-6-10-15)13-20-17(19)12-11-14-7-3-1-4-8-14/h1-12H,13H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFJJJVOBXFUAG-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-phenylethyl (2E)-3-phenylprop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)

![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)

![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)

![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)


![2,4-dichloro-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5808838.png)
